Salsoline

描述

Salsoline is a naturally occurring, non-psychoactive chemical compound found in the root of the Salvia divinorum plant. It is also known as divinorum salvinorin A, salvinorin A, or salvinorin A-A. It is a potent agonist of the kappa-opioid receptor (KOR) and is the most powerful naturally occurring hallucinogen known to date. Salvinorin A is unique in its pharmacological effects, as it is not an alkaloid like most other hallucinogens. It is a trans-neoclerodane diterpene and is structurally different from other known hallucinogens. Salvinorin A is a highly potent and selective KOR agonist and is believed to be responsible for the hallucinogenic effects of the Salvia divinorum plant.

科学研究应用

传统医学与高血压治疗

- 盐角草:传统中医药中用于治疗高血压,其中含有新的生物碱,即盐角草碱 B,还有其他 (于祥等,2007)。

降压特性

- 盐角草属:研究了其降压特性,提取物显示出血管紧张素转换酶抑制活性,支持其在治疗高血压中的传统用途 (M. Loizzo 等,2007)。

心血管健康

- 强心成分:已确定为附子炮制中的活性强心成分,对慢性心力衰竭具有治疗作用,并改善心肌细胞中的线粒体功能 (文建霞等,2019)。

内分泌和催乳素释放

- 牛催乳素释放:盐角草碱刺激牛催乳素释放,表明其在催乳素分泌调节过程中的作用 (桥爪等,2010)。

药理活性

- 盐肤木:含有盐角草碱,对高血压、糖尿病和癌症等多种疾病具有潜在疗效。用于传统医学系统,如阿育吠陀 (Keyur Panara 等,2016)。

代谢谱分析

- 盐角草:代谢谱分析显示出对乙酰胆碱酯酶和 α-葡萄糖苷酶等酶的抑制潜力,表明其具有药物开发潜力 (S. Mollaei 等,2021)。

对平滑肌的药理作用

- 平滑肌反应:盐角草碱已显示出拮抗某些生物胺诱导的各种动物平滑肌组织中的收缩,表明其潜在的药理作用 (M. Hamilton & M. Hirst,1976)。

神经药理学

- 神经毒素中的氧化修饰:研究了 SAL 对人血浆铜蓝蛋白的氧化修饰,提供了对帕金森病等神经退行性疾病中器官恶化的见解 (金胜燮等,2016)。

多巴胺受体相互作用

- 阿片类和多巴胺受体:盐角草碱与阿片类和多巴胺受体的相互作用,表明其潜在的多巴胺样作用机制 (A. A. Patsenko 等,1987)。

基因表达和催乳素

- 催乳素基因表达:影响绵羊垂体前叶的催乳素基因表达,表明其对泌乳绵羊内分泌功能的影响 (M. Hasiec 等,2012)。

作用机制

Target of Action

Salsoline is a derivative of dopamine , and it is thought to interact with dopaminergic neurons in the central nervous system . It is considered to alter the function of these neurons .

Mode of Action

It is known that this compound can alter the function of dopaminergic neurons . This alteration could lead to changes in neurotransmission and potentially have neurotoxic or neuroprotective effects .

Biochemical Pathways

This compound is involved in the biochemical pathways of dopamine metabolism . It is formed endogenously through the non-enzymatic condensation of dopamine with acetaldehyde . The compound is also thought to influence the glutathione pathway, which is critical for maintaining cytosolic dopamine homeostasis .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier . This allows this compound to interact directly with neurons in the central nervous system .

Result of Action

The results of this compound’s action can vary. In some cases, it may have neurotoxic effects, potentially contributing to conditions like Parkinson’s disease . Some studies suggest that this compound may also have neuroprotective effects . For example, it has been found to decrease the reactive oxygen species level in SH-SY5Y cells treated by H2O2 and the caspase activity induced by H2O2 or 6-hydroxydopamine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of acetaldehyde, a product of alcohol metabolism, can lead to the endogenous formation of this compound . Additionally, the compound’s effects may be influenced by the concentration of dopamine and other factors in the brain .

安全和危害

未来方向

Although the neurotoxic properties of salsolinol have numerously been emphasized, its neuroprotective properties should not be neglected and need greater consideration . Salsolinol in the concentration range 10–250 μM did not show any significant release of lactate dehydrogenase from necrotic SH-SY5Y cells and was able in the concentration of 50 and 100 μM to rescue SH-SY5Y cells from death induced by H2O2 .

属性

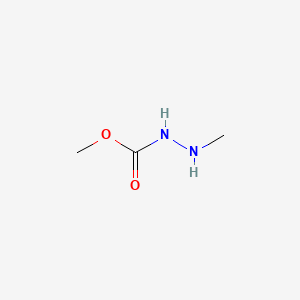

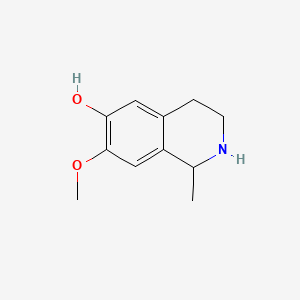

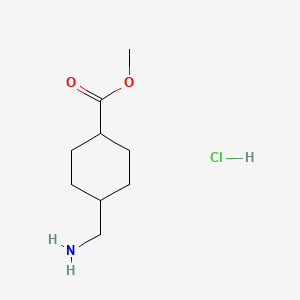

IUPAC Name |

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPRLBGPGZHUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871573 | |

| Record name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-31-6, 76419-97-1 | |

| Record name | Salsoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 76419-97-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)

![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)

![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)

![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)